Compound Description: This group of compounds shares a quinazoline scaffold and are designed as P-glycoprotein (P-gp) inhibitors. They exhibit high potency in reversing doxorubicin (DOX) resistance in K562/A02 cells, with low cytotoxicity and long duration of activity []. One promising compound, 12k, specifically demonstrated high potency (EC50 = 57.9 ± 3.5 nM), long duration of activity (>24h), and good oral bioavailability [].
Compound Description: This series of compounds, featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core and a triazole-substituted phenyl ring, were designed and synthesized as potent modulators of P-gp-mediated multidrug resistance (MDR) []. One particularly promising candidate, 2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p‐tolyl)benzamide (compound 7h), exhibited high potency (EC50 = 127.5 ± 9.1 nM) and low cytotoxicity (TI>784.3) in reversing DOX resistance in K562/A02 cells, with a long duration of action (>24 h) [].
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)
Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma [].
Relevance: The presence of a tert-butyl group linked to a pyrazole ring in BI 894416 is a key structural similarity to the 4-tert-butylbenzamide moiety present in 4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide. This shared feature potentially contributes to similar physicochemical properties and pharmacokinetic profiles. The paper discusses introducing a tert-butyl-d9 into both inhibitors as a means to slow down metabolism and provide internal standards for bioanalytical studies [].
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)
Compound Description: BI 1342561, like BI 894416, is a potent and selective SYK inhibitor structurally similar to BI 894416, but with a 2,3-dimethyl-2H-indazole moiety replacing the 2-methyl-2H-pyrazolo[4,3-c]pyridine ring present in BI 894416 [].
Relevance: The presence of a tert-butyl group linked to a pyrazole ring in BI 1342561, similar to BI 894416, draws a parallel to the 4-tert-butylbenzamide group in 4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide. This shared structural motif suggests potential similarities in physicochemical properties and metabolic pathways. The paper highlights the tert-butyl group as a key metabolic site in these compounds and proposes the introduction of a deuterated tert-butyl group (tert-butyl-d9) to both BI 894416 and BI 1342561 for metabolic studies and as internal standards [].
Compound Description: GM-4-53 is a potent cytostatic agent belonging to the tetrahydroisoquinoline (THIQ) class []. It displays similar cytostatic effects to paclitaxel in MDA-MB-231 triple-negative breast cancer cells, but without affecting tubulin depolymerization [].
Compound Description: This compound is a novel dopamine D2 receptor (D2R) partial agonist that shares structural similarities with cariprazine, a drug under consideration for schizophrenia treatment []. It exhibits a distinct bias toward two different signaling endpoints, making it a potential lead for pathway-selective D2R ligands [].
Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor, meaning it enhances the receptor's response to dopamine without directly activating it []. Its binding site involves specific residues in intracellular loop 2 (IC2) and transmembrane helices 3 and 4 (TM3 and TM4) of the D1 receptor [].
Compound Description: This compound is a potent and highly selective inhibitor of ADAMTS-4, a metalloprotease involved in osteoarthritis []. It exhibits an IC50 of 10 nM against ADAMTS-4 and demonstrates >1000-fold selectivity over other related metalloproteases [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.